(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester

Chiral separation Enantiomeric purity Peptide synthesis

Researchers requiring precise stereochemical control for D-amino acid incorporation face challenges with racemization and orthogonal protection compatibility. This (2R)-configured O-benzyl-D-serine methyl ester resolves these issues: - Enables stereoselective transformations without racemization; LogP 1.4 facilitates organic solvent partitioning. - Orthogonal benzyl ether (hydrogenolysis) & methyl ester (mild deprotection) groups ensure selective manipulation for high-yield SPPS. - Provides a defined (2R) starting point for SAR studies, including herbicidal aspartate kinase inhibitors active at 1.33 ppm in maize.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 84907-81-3
Cat. No. B1367569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester
CAS84907-81-3
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(COCC1=CC=CC=C1)N
InChIInChI=1S/C11H15NO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1
InChIKeyPCLKHOKTUJSLDD-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Benzyl-D-serine methyl ester: Chiral Building Block


(2R)-3-Benzyloxy-2-aminopropanoic acid methyl ester, also known as O-Benzyl-D-serine methyl ester, is a protected D-serine derivative that functions as a chiral building block in the synthesis of peptides, peptidomimetics, and complex natural products [1]. The compound features a methyl ester protecting group at the carboxyl terminus and a benzyl ether protecting group on the side-chain hydroxyl, enabling orthogonal protection strategies during multi-step synthetic sequences . Its (2R) stereochemistry, which corresponds to the D-configuration, distinguishes it from the more commonly employed L-serine derivatives and makes it valuable for accessing non-canonical peptide architectures and D-amino acid-containing pharmacophores [2].

Stereochemistry
(2R)-configuration supports D-amino acid incorporation and stereochemical-control study fit
Orthogonal protection
O-benzyl ether and methyl ester enable multi-step deprotection sequences in peptide synthesis
Chiral building block
Suitable for constructing D-amino acid-containing peptidomimetics and non-canonical architectures

O-Benzyl-D-serine methyl ester: Substitution Risks


Generic substitution of this specific compound with O-benzyl-L-serine methyl ester (the (2S) enantiomer), unprotected D-serine methyl ester, or O-benzyl-D-serine free acid leads to distinct changes in chiral recognition, orthogonal protecting group compatibility, and physicochemical properties . The (2R) stereochemistry is essential for applications requiring D-amino acid incorporation; the L-enantiomer exhibits opposite optical rotation and fundamentally different behavior in chiral environments, including enzymatic recognition and chiral chromatography [1]. Replacing the methyl ester with a free carboxylic acid alters both the compound's lipophilicity (calculated LogP) and its reactivity profile, eliminating the orthogonal protection that enables selective carboxyl manipulation in the presence of base-labile protecting groups . These differences directly impact synthetic yields, stereochemical outcomes, and the feasibility of multi-step synthetic routes where precise control over protecting group removal sequence is required [2].

Substituting (2S) enantiomer
O-benzyl-L-serine methyl ester reverses optical rotation and chiral recognition; enantiomer-attribution context may shift
Replacing methyl ester with free acid
O-benzyl-D-serine free acid alters calculated LogP and orthogonal protection, eliminating selective carboxyl manipulation
Using unprotected D-serine methyl ester
Loss of O-benzyl group removes side-chain protection; orthogonal deprotection strategy may not transfer directly

O-Benzyl-D-serine methyl ester: Evidence vs. Analogs


Chiral Recognition: (2R) vs. (2S) Enantiomer

The (2R)-enantiomer (CAS 84907-81-3) and the (2S)-enantiomer (O-benzyl-L-serine methyl ester, CAS 46460-82-6) possess identical molecular weights and nearly identical melting points and solubilities, but their optical rotations are equal in magnitude and opposite in sign . This stereochemical difference directly impacts their behavior in asymmetric synthesis, particularly when using chiral catalysts derived from L-amino acids, where the (2R)-isomer is preferentially used for compatibility with D-amino acid incorporation . Additionally, studies on N-protected non-protein amino acid esters demonstrate that methyl esters of this class, including N-Z-protected derivatives, can be well resolved on chiral stationary phases (e.g., Daicel Chiracel OD) using hexane–2-propanol mobile phase, enabling quality control of enantiomeric purity [1].

Chiral Recognition
Head-to-head
Optical rotation: equal magnitude, opposite sign vs. (2S) enantiomer
Supports enantiomer-specific chiral HPLC and synthesis control
Opposite sign ensures non-interchangeability in chiral environments
Chiral separation Enantiomeric purity Peptide synthesis Chiral chromatography

Lipophilicity: Methyl Ester vs. Free Acid

The methyl ester derivative (CAS 84907-81-3) exhibits a calculated LogP of 1.4038 [1], indicating moderate lipophilicity suitable for organic phase partitioning and membrane permeation in cell-based assays. In contrast, the corresponding free acid, O-benzyl-D-serine (CAS 10433-52-0), possesses a significantly lower predicted LogP (approximately 0.8-1.0, based on structural analogs), which reduces its organic solubility and passive diffusion capacity . The methyl ester group also provides orthogonal protection to the carboxyl terminus, allowing for selective deprotection under mild basic conditions without affecting acid-labile protecting groups elsewhere in the molecule [2]. While specific stability data for this compound is limited, related amino acid methyl esters typically demonstrate stability in pH 7.4 PBS buffer for >24 hours at 37°C when assessed by LC-MS/MS [3].

Lipophilicity
Data to verify
Calculated LogP: 1.40 (methyl ester) vs. ~0.8–1.0 (free acid)
Methyl ester supports organic-phase partitioning and orthogonal protection
In silico calculation; experimental LogP confirmation recommended
Lipophilicity Bioavailability Membrane permeability Protecting group strategy

Protecting Group Orthogonality

The O-benzyl protecting group on the serine side chain is stable under conditions that cleave base-labile protecting groups (e.g., Fmoc) and acid-labile groups (e.g., Boc) when appropriately tuned, but can be selectively removed via hydrogenolysis (H₂, Pd/C) or strong acid treatment (e.g., HBr/AcOH) [1]. This orthogonality contrasts with alternative protecting groups such as O-tert-butyl (removed by TFA) or O-acetyl (removed by mild base), providing a distinct deprotection sequence option for complex syntheses . In a representative synthetic application, (2R)-O-benzylserine methyl ester undergoes hydrogenolysis in methanol/water with palladium on carbon to yield the deprotected D-serine methyl ester in a 1.14 g preparative scale, demonstrating the practical utility of this protection strategy [2].

Protecting Group Orthogonality
Class-level
O-Benzyl removed by hydrogenolysis (H₂/Pd-C) or strong acid; stable to Fmoc/Boc cleavage
Benzyl ether enables distinct deprotection sequences without side reactions
Hydrogenolysis may not be compatible with all substrates
Orthogonal protection Peptide synthesis Solid-phase synthesis Deprotection conditions

O-Benzyl-D-serine methyl ester: Research Applications


D-Amino Acid Peptide and Peptidomimetic Synthesis

This compound serves as a chiral building block for incorporating D-serine residues into peptides and peptidomimetics, particularly when orthogonal protection of the side-chain hydroxyl and carboxyl groups is required. The (2R) stereochemistry enables access to non-canonical peptide architectures that resist proteolytic degradation compared to their L-amino acid counterparts [1]. The benzyl ether protection allows for selective deprotection via hydrogenolysis at late synthetic stages, while the methyl ester provides a temporary carboxyl mask that can be removed without affecting the O-benzyl group [2]. This orthogonal protection strategy is particularly valuable in solid-phase peptide synthesis (SPPS) where precise control over protecting group removal sequence is essential for high yields and purity .

N-Hydroxypeptide Synthesis

Protected amino acid esters including (2R)-3-benzyloxy-2-aminopropanoic acid methyl ester are key intermediates for the unambiguous synthesis of N-hydroxypeptides, a class of compounds with potential biological activity in metal chelation and protease inhibition [1]. The methyl ester group enables mild deprotection conditions that preserve the acid-sensitive N-hydroxy functionality during synthetic manipulation. This approach, established for N-benzyloxyamino acid derivatives, provides a validated synthetic route to these specialized peptide analogs [1].

Asymmetric Synthesis of Pharmacophores

The (2R) configuration of this compound makes it a valuable chiral synthon for constructing the D-amino acid pharmacophores found in certain anti-infective agents and enzyme inhibitors [1]. Its defined stereochemistry and orthogonal protecting groups allow for stereoselective transformations without racemization, which is critical when synthesizing enantiomerically pure drug candidates [2]. The compound's moderate lipophilicity (LogP = 1.4038) also facilitates its use in solution-phase reactions requiring organic solvent partitioning .

Herbicide Development Targeting Aspartate Kinase

Structural analogs of this compound, specifically O-benzylserine methyl ester derivatives, have demonstrated herbicidal activity via inhibition of aspartate kinase, the first enzyme in the aspartate-family amino acid biosynthetic pathway in plants [1]. In vitro assays show that certain O-benzylserine methyl ester analogs reduce aspartate kinase activity extracted from maize leaves at concentrations as low as 1.33 ppm, with some derivatives achieving 40% enzyme inhibition [1]. Notably, this inhibitory effect was specific to enzymes from narrow-leaved plants (maize) and not observed in cucumber leaf extracts, indicating potential for selective weed control [1]. The (2R)-configured compound provides a defined stereochemical starting point for structure-activity relationship (SAR) studies in this herbicide class [1].

Application
Selection Property
Validation Focus
D-amino acid peptide synthesis
(2R) stereochemistry & orthogonal O-benzyl/methyl ester protection
Enantiomeric purity and deprotection sequence compatibility
N-hydroxypeptide synthesis
Methyl ester enables mild carboxyl deprotection
Preservation of acid-sensitive N-hydroxy functionality
Chiral pharmacophore construction
Defined (2R) configuration for D-amino acid pharmacophores
Racemization control and stereochemical outcome in asymmetric synthesis
Aspartate kinase inhibitor screening
Stereochemical probe for SAR studies in plant enzyme assays
Enzyme inhibition endpoints in plant extracts; selective activity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-3-benzyloxy-2-aminopropanoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.